Cas no 5406-57-5 (Ethyl 4-Tert-Butylbenzoate)

Ethyl 4-Tert-Butylbenzoate 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,4-(1,1-dimethylethyl)-, ethyl ester
- Ethyl 4-(tert-butyl)benzoate
- ETHYL 4-TERT-BUTYLBENZOATE
- ETHYL-P-TERT-BUTYL BENZOATE
- 4-tert-butylbenzoic acid ethyl ester
- ethyl 4-(1,1-dimethylethyl)benzoate
- ethyl 4-t-butylbenzoate
- Ethyl 4-trans-butylbenzoate
- ethyl t-butylbenzoate
- RARECHEM AL BI 0269
- A829938
- Q27159828
- EINECS 226-465-1
- LIQWHXBLFOERRD-UHFFFAOYSA-N
- FT-0619496
- SCHEMBL571045
- MFCD00015152
- NSC-7038
- AI3-20682
- NSC7038
- AKOS008947972
- CHEBI:87686
- DTXSID60968894
- NSC 7038
- 5406-57-5
- Benzoic acid, 4-(1,1-dimethylethyl)-, ethyl ester
- CS-0195834
- NS00043164
- E89331
- Ethyl 4-Tert-Butylbenzoate
-
- MDL: MFCD00015152
- インチ: InChI=1S/C13H18O2/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3
- InChIKey: LIQWHXBLFOERRD-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC=C(C=C1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 206.13100
- どういたいしつりょう: 206.131
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3A^2
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 密度みつど: 0.979
- ふってん: 137 °C
- フラッシュポイント: 122.9°C
- 屈折率: 1.491
- PSA: 26.30000
- LogP: 3.16080
Ethyl 4-Tert-Butylbenzoate セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- リスク用語:R36/37/38
- セキュリティ用語:S26-S36/37/39
Ethyl 4-Tert-Butylbenzoate 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Ethyl 4-Tert-Butylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB170878-1 g |
Ethyl 4-(tert-butyl)benzoate; . |
5406-57-5 | 1 g |
€1,338.30 | 2023-07-20 | ||
TRC | E223425-5g |
Ethyl 4-Tert-Butylbenzoate |
5406-57-5 | 5g |
$ 825.00 | 2022-06-05 | ||
eNovation Chemicals LLC | Y1250462-1g |
ETHYL 4-TERT-BUTYLBENZOATE |
5406-57-5 | 99% | 1g |
$175 | 2024-06-06 | |
eNovation Chemicals LLC | Y1250462-250mg |
ETHYL 4-TERT-BUTYLBENZOATE |
5406-57-5 | 99% | 250mg |
$100 | 2025-02-22 | |
abcr | AB170878-1g |
Ethyl 4-(tert-butyl)benzoate; . |
5406-57-5 | 1g |
€1338.30 | 2025-02-15 | ||
A2B Chem LLC | AG17112-1g |
ETHYL 4-TERT-BUTYLBENZOATE |
5406-57-5 | 99% | 1g |
$50.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266504-5g |
Ethyl 4-(tert-butyl)benzoate |
5406-57-5 | 97% | 5g |
¥1477.00 | 2024-05-09 | |
eNovation Chemicals LLC | Y1250462-1g |
ETHYL 4-TERT-BUTYLBENZOATE |
5406-57-5 | 99% | 1g |
$120 | 2025-02-22 | |
eNovation Chemicals LLC | Y1250462-5g |
ETHYL 4-TERT-BUTYLBENZOATE |
5406-57-5 | 99% | 5g |
$325 | 2024-06-06 | |
TRC | E223425-1g |
Ethyl 4-Tert-Butylbenzoate |
5406-57-5 | 1g |
$ 250.00 | 2022-06-05 |
Ethyl 4-Tert-Butylbenzoate 関連文献
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
Ethyl 4-Tert-Butylbenzoateに関する追加情報
Ethyl 4-Tert-Butylbenzoate (CAS No. 5406-57-5): An Overview of Its Properties, Applications, and Recent Research
Ethyl 4-Tert-Butylbenzoate (CAS No. 5406-57-5) is a versatile organic compound with a wide range of applications in the pharmaceutical, cosmetic, and chemical industries. This compound is characterized by its distinct chemical structure, which includes an ester group and a tert-butyl substituent on a benzene ring. The unique combination of these functional groups imparts specific physical and chemical properties that make it valuable for various industrial and research purposes.
The chemical formula of Ethyl 4-Tert-Butylbenzoate is C12H16O2. It is a colorless to pale yellow liquid with a characteristic aromatic odor. The compound is soluble in most organic solvents but has limited solubility in water. These properties make it suitable for use in formulations where solubility and stability are critical factors.
In the pharmaceutical industry, Ethyl 4-Tert-Butylbenzoate has been explored for its potential as a fragrance component and flavoring agent. Its aromatic nature and stability make it an attractive choice for enhancing the sensory properties of various products. Recent studies have also investigated its potential as a solvent in drug delivery systems, where its ability to dissolve and stabilize active pharmaceutical ingredients (APIs) can improve the efficacy and bioavailability of medications.
In the cosmetic industry, Ethyl 4-Tert-Butylbenzoate is used as a fragrance ingredient in perfumes, lotions, and other personal care products. Its pleasant aroma and good solubility in common cosmetic solvents make it a popular choice for formulators. Additionally, its low toxicity and skin compatibility contribute to its safety profile in consumer products.
From a chemical synthesis perspective, Ethyl 4-Tert-Butylbenzoate can be prepared through the esterification of 4-tert-butylbenzoic acid with ethanol in the presence of an acid catalyst. This reaction is well-documented in the literature and can be optimized for large-scale production. The tert-butyl group on the benzene ring provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Recent research has focused on the environmental impact of compounds like Ethyl 4-Tert-Butylbenzoate. Studies have shown that while it has low toxicity to aquatic organisms, its biodegradability is an important consideration for its use in consumer products. Efforts are ongoing to develop more sustainable and environmentally friendly alternatives or to improve the biodegradability of existing compounds through chemical modifications.
In the field of materials science, Ethyl 4-Tert-Butylbenzoate has been investigated for its potential as a plasticizer in polymer formulations. Its ability to enhance the flexibility and processability of polymers makes it a valuable additive in various applications, including coatings, adhesives, and elastomers. Recent advancements in polymer science have led to the development of novel materials that incorporate this compound to achieve specific performance characteristics.
The safety profile of Ethyl 4-Tert-Butylbenzoate has been extensively studied. It is generally considered safe for use in consumer products when used within recommended concentrations. However, like any chemical compound, it should be handled with appropriate precautions to avoid skin contact and inhalation. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal practices to ensure user safety.
In conclusion, Ethyl 4-Tert-Butylbenzoate (CAS No. 5406-57-5) is a multifunctional compound with diverse applications across multiple industries. Its unique chemical structure and favorable properties make it an important component in pharmaceuticals, cosmetics, and materials science. Ongoing research continues to explore new uses and improvements for this versatile compound, ensuring its relevance in both current and future applications.
5406-57-5 (Ethyl 4-Tert-Butylbenzoate) 関連製品
- 36207-13-3(Ethyl 4-ethylbenzoate)
- 20185-55-1(Methyl 4-Isopropylbenzoate)
- 26537-19-9(4-tert-Butylbenzoic Acid Methyl Ester)
- 22201-45-2(Benzoic acid,4-(1,1-dimethylethyl)-, anhydride with 4-(1,1-dimethylethyl)benzoic acid)
- 794566-73-7(5-(cyclopentylmethyl)-1,2-oxazol-3-amine)
- 1289063-76-8(2-(Dimethylamino)-4-methoxybenzaldehyde)
- 73053-81-3(1H-Indole,3-(2-ethyl-5-oxazolyl)-)
- 1228779-96-1(3-nitro-4-[(oxan-4-ylmethyl)amino]benzene-1-sulfonamide)
- 2138817-09-9(2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine)
- 1806431-80-0(2,4-Dimethoxy-5-fluorotoluene)
